

## discovery and synthesis of "HIV-1 inhibitor-9"

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Compound of Interest		
Compound Name:	HIV-1 inhibitor-9	
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An in-depth guide to Doravirine, a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is provided as a representative example for the requested topic of "HIV-1 inhibitor-9," a non-standard designation for which no specific information is available. Doravirine was approved by the U.S. Food and Drug Administration (FDA) in 2018 and is used in the treatment of HIV-1 infection.[1][2]

## **Discovery and Rationale for Development**

Doravirine was rationally designed to be a potent HIV-1 NNRTI with an improved resistance profile compared to earlier drugs in its class.[3] A key goal was to develop an inhibitor that would remain effective against common NNRTI resistance mutations, such as K103N, Y181C, and G190A.[2][3] The discovery process involved optimizing a novel series of pyridinone-based NNRTIs to enhance their potency and pharmacokinetic properties.[4][5] This led to the identification of Doravirine (formerly MK-1439), which demonstrated efficacy against both wild-type HIV-1 and prevalent resistant strains.[6]

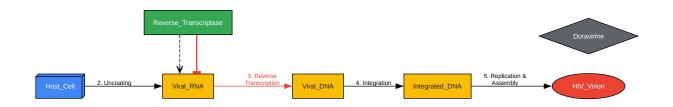
### **Mechanism of Action**

Doravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[7][8] HIV, a retrovirus, uses RT to transcribe its single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. [9]

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for the active site of the enzyme, Doravirine binds to a distinct, allosteric site on the RT enzyme known as the NNRTI binding pocket.[9] This binding induces a



conformational change in the enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA to DNA.[9] Doravirine does not inhibit human cellular DNA polymerases  $\alpha$ ,  $\beta$ , or mitochondrial DNA polymerase  $\gamma$ .[7][8]



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Caption: Mechanism of Doravirine Action in HIV-1 Lifecycle.

## **Quantitative Data**

Doravirine's efficacy is demonstrated by its potent antiviral activity against both wild-type and mutant HIV-1 strains, as well as its favorable pharmacokinetic profile in humans.

### **Table 1: In Vitro Antiviral Activity**



HIV-1 Strain	IC50 (nM)	EC50 (nM)	EC95 (nM)
Wild-Type	12	0.6 - 10	20
K103N mutant	21	-	43
Y181C mutant	31	-	27
K103N/Y181C mutant	33	-	55
HIV-2	-	1250	-

Data compiled from

multiple sources. IC50

(50% inhibitory

concentration) and

EC50 (50% effective

concentration) values

are measures of drug

potency in vitro.[10]

[11][12][13]

## Table 2: Human Pharmacokinetics (100 mg once daily)

Parameter	Value	
Absolute Bioavailability	~64%	
Tmax (Time to peak concentration)	2 hours	
Elimination Half-life	~15 hours	
Steady-State AUC0-24h	37.8 μM·h	
Steady-State Cmax	2,260 nM	
Steady-State C24h (Trough)	930 nM	
Data from clinical studies in healthy and HIV-1 infected adults.[8][11][14]		

## **Synthesis and Experimental Protocols**



The synthesis of Doravirine has been optimized for large-scale production.[15][16] A robust, multi-kilogram scale synthesis has been described, which is crucial for clinical supply.[10][15]

### **Protocol 1: Key Synthetic Step - N-Alkylation**

This protocol describes a key step in a reported synthesis route: the N-alkylation of the pyridone core with the triazole side-chain.

Objective: To couple 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile with 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

#### Materials:

- 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile (1.0 eq)
- 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one solution in N-Methyl-2-pyrrolidone (NMP) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
- 2-methyl-2-butanol
- NMP (solvent)

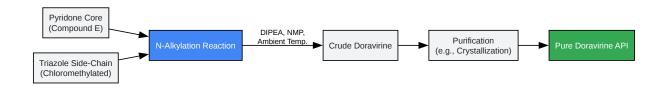
#### Procedure:

- Charge a suitable reaction vessel with a solution of 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in NMP.
- Add 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, additional NMP, and 2-methyl-2-butanol to the vessel.
- Slowly add N,N-diisopropylethylamine to the resulting suspension over a period of 4 hours at ambient temperature.
- Age the reaction mixture for approximately 18 hours at ambient temperature, monitoring for completion by HPLC.



 Upon completion, proceed with aqueous workup and isolation procedures to obtain the final product, Doravirine.

This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.[5]



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**Caption:** Simplified Workflow for the Synthesis of Doravirine.

### **Resistance Profile**

Doravirine exhibits a distinct resistance profile compared to other NNRTIs like efavirenz (EFV) and rilpivirine (RPV).[3][17] While it retains activity against common NNRTI mutations like K103N and Y181C, specific mutations can reduce its susceptibility.[2][17]

The most common resistance-associated mutations (RAMs) that emerge in response to Doravirine therapy are V106A/I/M and F227C.[18][19] The development of resistance during clinical trials has been reported as uncommon.[18] Importantly, the RAMs associated with Doravirine show limited cross-resistance to other NNRTIs, making it a valuable option in various treatment scenarios.[3][17]

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